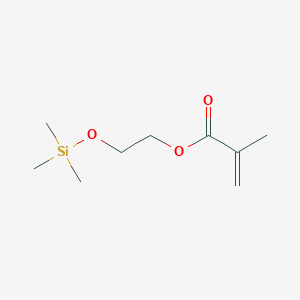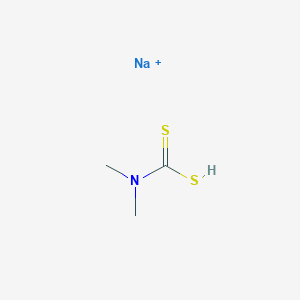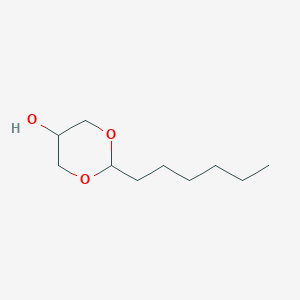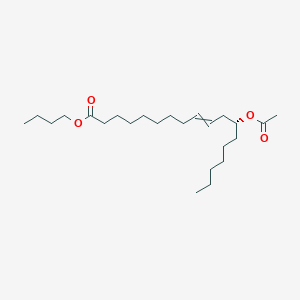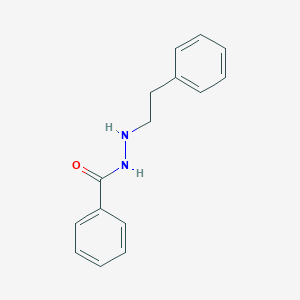
Hydrazine, 1-benzoyl-2-phenethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1-benzoyl-2-phenethyl-, also known as BPEH, is a chemical compound that has been used in scientific research for its unique properties. BPEH is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The exact mechanism of action of Hydrazine, 1-benzoyl-2-phenethyl- is not fully understood, but it is believed to act on the central nervous system by increasing the release of neurotransmitters such as dopamine and serotonin. Hydrazine, 1-benzoyl-2-phenethyl- has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Hydrazine, 1-benzoyl-2-phenethyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. Hydrazine, 1-benzoyl-2-phenethyl- has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which can help to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hydrazine, 1-benzoyl-2-phenethyl- in lab experiments is its unique properties, which make it useful for investigating the central nervous system and the inflammatory response. However, one limitation is that Hydrazine, 1-benzoyl-2-phenethyl- is not widely available and can be difficult to synthesize, which can make it challenging to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for Hydrazine, 1-benzoyl-2-phenethyl- research. One direction is to investigate its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another direction is to investigate its potential use in the treatment of inflammatory diseases, as it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response. Additionally, further research is needed to fully understand the mechanism of action of Hydrazine, 1-benzoyl-2-phenethyl- and its potential uses in various fields of science.
Synthesemethoden
Hydrazine, 1-benzoyl-2-phenethyl- can be synthesized through a multi-step process involving the reaction of benzoyl chloride with phenethylamine, followed by the reaction of the resulting N-benzoylphenethylamine with hydrazine hydrate. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1-benzoyl-2-phenethyl- has been used in various scientific research studies due to its unique properties. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. Hydrazine, 1-benzoyl-2-phenethyl- has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Eigenschaften
CAS-Nummer |
15563-26-5 |
|---|---|
Produktname |
Hydrazine, 1-benzoyl-2-phenethyl- |
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
N'-(2-phenylethyl)benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c18-15(14-9-5-2-6-10-14)17-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2,(H,17,18) |
InChI-Schlüssel |
JUXVEOLQMPIQHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNNC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNNC(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
15563-26-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)

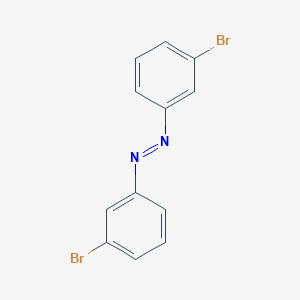
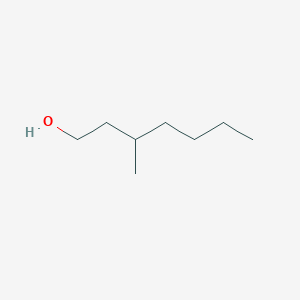

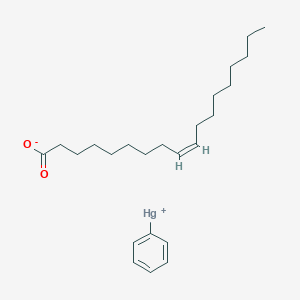
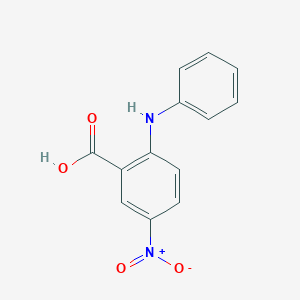
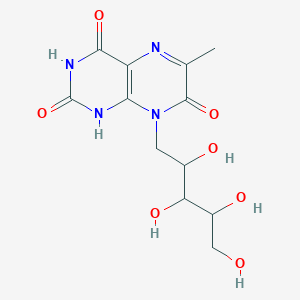
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
